STM2457

Description

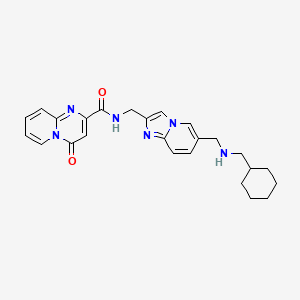

Structure

3D Structure

Properties

IUPAC Name |

N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBERVORNENYOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent of Epi-Transcriptomics: A Technical Guide to the Biological Effects of METTL3 Inhibition by STM2457

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epi-transcriptomics, which explores the role of RNA modifications in regulating gene expression, has identified the N6-methyladenosine (m6A) modification as a critical player in cancer biology. The METTL3-METTL14 methyltransferase complex, the primary writer of m6A, has emerged as a key therapeutic target, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of STM2457, a first-in-class, potent, and selective small molecule inhibitor of METTL3. We will delve into its mechanism of action, summarize its biological effects with quantitative data, detail the experimental protocols used for its characterization, and visualize the key pathways and workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting RNA methylation.

Introduction to METTL3 and m6A Modification

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The m6A modification is dynamically regulated by a set of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and mediate its downstream effects. The primary m6A writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14.[1] In various cancers, including AML, METTL3 is overexpressed and contributes to the initiation and maintenance of the disease by regulating the expression of key oncogenes.[2][3]

This compound: A Potent and Selective METTL3 Inhibitor

This compound was identified through a high-throughput screen and subsequent optimization as a potent and selective catalytic inhibitor of METTL3.[4] It is a SAM-competitive inhibitor, meaning it competes with the methyl donor S-adenosyl methionine for binding to the catalytic pocket of METTL3.[5][6]

Biochemical and Cellular Potency

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | Cell Line/System | Reference |

| METTL3/METTL14 IC50 | 16.9 nM | Radiometric Filter Binding Assay | Recombinant Protein | [4] |

| 17 nM | RFMS | Recombinant Protein | [5] | |

| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | Recombinant Protein | [4] |

| 3.2 nM | Surface Plasmon Resonance (SPR) | Recombinant Protein | [5] | |

| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | MOLM-13 | [5] |

| Cellular Proliferation IC50 | 3.5 µM | Cell Viability Assay | MOLM-13 | [5] |

Table 1: Biochemical and cellular potency of this compound.

This compound demonstrates high selectivity for METTL3 over other methyltransferases, including 40 other DNA and protein methyltransferases and other RNA methyltransferases.[4]

Biological Effects of METTL3 Inhibition by this compound

Treatment with this compound elicits a range of anti-leukemic effects in AML models, both in vitro and in vivo. These effects are a direct consequence of the reduction in m6A levels on key leukemogenic mRNAs.[1][4]

In Vitro Effects on AML Cells

-

Reduced Cell Growth and Proliferation: this compound treatment leads to a dose-dependent reduction in the growth of various human AML cell lines.[4]

-

Induction of Differentiation and Apoptosis: Pharmacological inhibition of METTL3 with this compound promotes myeloid differentiation and induces apoptosis in both human and mouse AML models.[1][4] These effects are not observed in normal hematopoietic stem and progenitor cells.[4]

-

Cell Cycle Arrest: Treatment with this compound causes cell cycle arrest in AML cells.[4]

In Vivo Efficacy in AML Models

In vivo studies using patient-derived xenograft (PDX) models of AML have demonstrated the therapeutic potential of this compound.

| AML Model | Treatment Regimen | Outcome | Reference |

| PDX-1 (NPM1c) | 50 mg/kg daily | Impaired engraftment, prolonged survival | [4] |

| PDX-2 (MLL-AF6) | 50 mg/kg daily | Impaired engraftment, prolonged survival | [4] |

| PDX-393 (MLL-AF10, NIK-RAS) | 50 mg/kg daily | Prolonged survival | [5] |

| PDX-579 (Nmp1c, IDH1/2, Flt3) | 50 mg/kg daily | Prolonged survival | [5] |

| PDX-473 (MLL-AF6, NIK-Ras, CDKalpha) | 50 mg/kg daily | Prolonged survival, impaired re-engraftment | [5] |

Table 2: In vivo efficacy of this compound in AML patient-derived xenograft models.

Treatment with this compound also leads to a significant reduction in key leukemia stem cell populations, such as CD93+ and L-GMP subpopulations, which are crucial for AML maintenance and recurrence.[4]

Effects in Other Cancers

The anti-tumor activity of this compound is also being explored in other cancer types, including:

-

Colorectal Cancer (CRC): this compound suppresses cell growth and induces apoptosis in CRC cells by downregulating asparagine synthetase (ASNS).[7]

-

Liver Hepatocellular Carcinoma (LIHC): Inhibition of METTL3 by this compound impedes tumor growth in LIHC cell lines, spheroids, and xenograft models.[8]

-

Oral Squamous Cell Carcinoma (OSCC): this compound shows anticancer activity by reducing the stability and expression of c-Myc.[9]

Mechanism of Action: Downregulation of Oncogenic mRNA Translation

The anti-leukemic effects of this compound are underpinned by its ability to selectively reduce m6A levels on the mRNAs of key leukemogenic transcription factors, such as MYC and HOXA10.[4] This reduction in m6A leads to a decrease in the translation efficiency of these transcripts, resulting in lower protein levels of these critical oncoproteins without affecting their mRNA abundance.[4][10] This selective translational repression is a key aspect of the mechanism of action.

Caption: Signaling pathway of METTL3 inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological effects of this compound.

METTL3 Inhibition Assay (Radiometric Filter Binding)

-

Principle: Measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate RNA by the METTL3/METTL14 complex.

-

Protocol Outline:

-

Recombinant METTL3/METTL14 complex is incubated with a biotinylated RNA substrate and [3H]-SAM.

-

Varying concentrations of this compound are added to the reaction.

-

The reaction is stopped, and the RNA is captured on a streptavidin-coated filter plate.

-

Unbound [3H]-SAM is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated from the dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: Measures the binding of an analyte (this compound) to a ligand (METTL3/METTL14) immobilized on a sensor chip in real-time.

-

Protocol Outline:

-

Recombinant METTL3/METTL14 is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured.

-

Association (kon) and dissociation (koff) rate constants are determined.

-

The equilibrium dissociation constant (Kd) is calculated (koff/kon).

-

For competition assays, SAM is included in the running buffer to demonstrate competitive binding.[4]

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: Measures the thermal stabilization of a target protein upon ligand binding.

-

Protocol Outline:

-

Intact cells (e.g., MOLM-13) are treated with varying concentrations of this compound or a vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

-

The amount of soluble METTL3 remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

m6A-methylated RNA Immunoprecipitation (meRIP) followed by qPCR or Sequencing

-

Principle: Immunoprecipitation of m6A-containing RNA fragments using an anti-m6A antibody, followed by quantification of specific transcripts.

-

Protocol Outline:

-

Total RNA is extracted from cells treated with this compound or a vehicle control.

-

mRNA is fragmented.

-

The fragmented RNA is incubated with an anti-m6A antibody conjugated to magnetic beads.

-

The m6A-containing RNA fragments are immunoprecipitated.

-

The enriched RNA is eluted and purified.

-

The abundance of specific transcripts (e.g., MYC, HOXA10) is quantified by RT-qPCR or the entire m6A landscape is profiled by high-throughput sequencing (meRIP-seq).

-

Caption: Experimental workflow for the evaluation of this compound.

Clinical Development

The promising preclinical data for METTL3 inhibition has paved the way for clinical investigation. A derivative of this compound, STC-15, which is an orally bioavailable METTL3 inhibitor, has entered a Phase 1 clinical trial for patients with advanced solid tumors (NCT05584111).[3][11] The data from this study will be crucial in determining the safety and efficacy of METTL3 inhibition in a clinical setting and will inform future trials, potentially including those for AML.[3]

Conclusion and Future Directions

This compound has proven to be a valuable tool for elucidating the biological consequences of METTL3 inhibition and has provided a strong rationale for the clinical development of METTL3 inhibitors. The selective targeting of m6A writers represents a novel and promising therapeutic strategy in oncology. Future research will likely focus on:

-

Expanding the application of METTL3 inhibitors to other cancer types.

-

Investigating potential resistance mechanisms.

-

Exploring combination therapies with existing anti-cancer agents. For instance, this compound has been shown to enhance the efficacy of venetoclax in AML cells.[12]

-

Further dissecting the downstream pathways affected by m6A modulation.

This technical guide has summarized the core biological effects and methodologies associated with the study of this compound. The continued exploration of this and other epi-transcriptomic modulators holds the potential to usher in a new era of precision medicine.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. leukaemiauk.org.uk [leukaemiauk.org.uk]

- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. glpbio.com [glpbio.com]

- 7. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. glpbio.com [glpbio.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ashpublications.org [ashpublications.org]

STM2457 Target Validation in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STM2457 is a first-in-class, potent, and highly selective small molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme METTL3 (Methyltransferase-like 3).[1][2] As a key component of the m6A methyltransferase complex, which also includes METTL14, METTL3 plays a crucial role in post-transcriptional gene regulation by catalyzing the most abundant internal modification of eukaryotic mRNA. Dysregulation of METTL3-mediated m6A modification has been implicated in the initiation and progression of various malignancies, including solid tumors. This document provides a comprehensive technical overview of the target validation of this compound in solid tumors, summarizing key preclinical findings, experimental methodologies, and the underlying molecular mechanisms. While initially validated in acute myeloid leukemia (AML), emerging evidence demonstrates the therapeutic potential of targeting METTL3 with this compound in a range of solid tumors.[3][4][5]

Core Mechanism of Action

This compound functions as a catalytic inhibitor of the METTL3/METTL14 complex.[1][2] By binding to the METTL3 subunit, it competitively inhibits the binding of the methyl donor S-adenosyl methionine (SAM), thereby preventing the transfer of a methyl group to adenosine residues on target mRNAs.[1] This leads to a global reduction in m6A levels on poly-A+ enriched RNA and, more specifically, on the transcripts of key oncogenes.[1] The subsequent decrease in m6A modification can alter mRNA stability, splicing, and translation, ultimately leading to the downregulation of proteins critical for cancer cell proliferation, survival, and metastasis.[1][6]

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated across various solid tumor models. The following tables summarize key quantitative data from published studies.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Target/System | Reference |

| Biochemical IC50 | 16.9 nM | METTL3/METTL14 Complex | [1][2] |

| Binding Affinity (Kd) | 1.4 nM | METTL3/METTL14 Complex (SPR) | [1] |

| Cellular IC50 (HCT116) | Varies by cell line | Colorectal Cancer Cells | [4] |

| Cellular IC50 (SW620) | Varies by cell line | Colorectal Cancer Cells | [4] |

Table 2: Preclinical Efficacy of this compound in Solid Tumor Models

| Tumor Type | Model | Key Findings | Reference |

| Oral Squamous Cell Carcinoma (OSCC) | Cell lines (in vitro), PDX model (in vivo) | Inhibited proliferation, migration, and tumorsphere formation. Reduced c-Myc expression. Enhanced sensitivity to anlotinib. | [3][6] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Cell lines (Eca109, KYSE150), Xenograft model (in vivo) | Inhibited proliferation and migration, promoted G0/G1 arrest and apoptosis. Activated ATM-Chk2 pathway. | [3] |

| Colorectal Cancer (CRC) | Cell lines (HCT116, SW620), Xenograft model (in vivo) | Markedly inhibited cell growth in a dose-dependent manner. Downregulated ASNS mRNA and protein levels. | [4] |

| Pancreatic Cancer | Cell lines (in vitro) | Inhibited proliferation, invasion, and metastasis. Down-regulated BANCR m6A modification. | [7] |

| Intrahepatic Cholangiocarcinoma | Preclinical models | Arrested malignant tumor growth and overcame chemotherapy resistance. | [4] |

| Medulloblastoma | Preclinical models | Demonstrated anti-neoplasm activity. | [4] |

| Osteosarcoma | Preclinical models | Showed anti-neoplasm activity. | [4] |

Key Signaling Pathways and Downstream Effects

This compound-mediated inhibition of METTL3 impacts several critical oncogenic signaling pathways. The reduction in m6A modification of specific transcripts leads to their destabilization and reduced translation, affecting downstream cellular processes.

Caption: Downstream Signaling Pathways.

-

c-Myc Pathway: In oral squamous cell carcinoma, inhibition of METTL3 by this compound has been shown to reduce the stability and expression of c-Myc mRNA, a critical oncogene involved in cell proliferation and survival.[6] This leads to a significant decrease in OSCC cell migration, invasion, and tumorsphere formation capabilities.[6]

-

ATM-Chk2 Pathway: Studies in esophageal squamous cell carcinoma have revealed that this compound can activate the DNA damage response pathway.[3] This is evidenced by increased expression of ATM, p-ATM, p-Chk2, and γ-H2AX proteins, suggesting that this compound may induce DNA damage or sensitize cells to it, contributing to its anti-tumor effects.[3]

-

ASNS Downregulation: In colorectal cancer, RNA sequencing identified asparagine synthetase (ASNS) as the most significantly downregulated gene upon this compound treatment.[4] METTL3 inhibition was found to decrease m6A deposition on ASNS mRNA, leading to its reduced stability and expression.[4] This highlights a potential metabolic vulnerability that can be exploited by targeting METTL3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound.

1. Cell Viability Assay (CCK-8)

-

Objective: To determine the dose-dependent effect of this compound on the proliferation of solid tumor cells.

-

Protocol:

-

Seed cancer cells (e.g., HCT116, SW620, Eca109) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[4]

-

2. Transwell Migration and Invasion Assay

-

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

-

Protocol:

-

For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.

-

Pre-treat cancer cells with this compound or DMSO for 24 hours.

-

Resuspend the treated cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

3. Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR

-

Objective: To quantify the m6A modification level on specific target mRNAs (e.g., ASNS, c-Myc) following this compound treatment.

-

Protocol:

-

Isolate total RNA from this compound-treated and control cells and fragment the RNA to ~100 nucleotide lengths.

-

Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads for immunoprecipitation. An IgG antibody is used as a negative control.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the eluted RNA (IP sample) and the input RNA.

-

Analyze the enrichment of the target mRNA in the m6A-IP fraction relative to the input, normalized to the IgG control. A decrease in enrichment in this compound-treated cells indicates reduced m6A modification.[4]

-

4. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously inject solid tumor cells (e.g., OSCC PDX, ESCC cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., daily by oral gavage) or a vehicle control to the respective groups.

-

Monitor tumor volume (calculated as (length × width²)/2) and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry for target proteins like ATM and γ-H2AX).[3]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for validating the efficacy of this compound in a solid tumor model.

Caption: this compound Target Validation Workflow.

Conclusion and Future Directions

The preclinical data strongly support the validation of METTL3 as a therapeutic target in a variety of solid tumors. The selective inhibitor this compound has demonstrated robust anti-cancer activity both in vitro and in vivo by reducing m6A modification on key oncogenic transcripts, leading to cell growth inhibition, apoptosis, and reduced metastatic potential.[3][4][7] The elucidation of its impact on specific pathways, such as c-Myc and the DNA damage response, provides a mechanistic basis for its therapeutic effect and suggests potential combination strategies.

While this compound itself is a preclinical tool, a structurally distinct and more potent METTL3 inhibitor, STC-15, has advanced into Phase I clinical trials for solid tumors (NCT05584111).[8][9] The success of these trials will be crucial in validating the translatability of the extensive preclinical work performed with compounds like this compound. Future research should continue to explore biomarkers that predict response to METTL3 inhibition and investigate its efficacy in combination with standard-of-care therapies, including chemotherapy and immunotherapy, to fully realize the potential of this novel therapeutic strategy in solid tumors.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. mdpi.com [mdpi.com]

- 8. leukaemiauk.org.uk [leukaemiauk.org.uk]

- 9. aacrjournals.org [aacrjournals.org]

STM2457: A Targeted Approach to Disrupting Leukemogenic mRNA in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The reversible methylation of adenosine at the N6 position (m6A) is the most prevalent internal modification on mRNA and plays a critical role in regulating mRNA metabolism, including splicing, stability, and translation. The METTL3-METTL14 methyltransferase complex is the primary writer of this epigenetic mark. In acute myeloid leukemia (AML), METTL3 is overexpressed and contributes to the initiation and maintenance of the disease by promoting the translation of key leukemogenic mRNAs. STM2457 has emerged as a first-in-class, potent, and selective small molecule inhibitor of METTL3, offering a promising therapeutic strategy for AML by targeting the m6A RNA modification pathway. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its impact on leukemogenic mRNA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Core Mechanism of Action

This compound is a highly potent and selective, orally active inhibitor of the METTL3 methyltransferase.[1] It acts as a SAM-competitive catalytic inhibitor, directly binding to the METTL3/METTL14 heterodimer.[2][3] This inhibition prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on target mRNAs. The consequence of METTL3 inhibition by this compound is a selective reduction in m6A levels on known leukemogenic mRNAs, such as those for MYC, BCL2, and c-MYB.[2][4] This decrease in m6A modification leads to a defect in the translational efficiency of these oncogenic transcripts, ultimately resulting in reduced oncoprotein expression, decreased AML cell growth, increased cellular differentiation, and apoptosis.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, binding affinity, and cellular activity of this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay Type | Source |

| IC50 | 16.9 nM | Cell-free METTL3 catalytic activity assay | [1][5] |

| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [2] |

| Cellular IC50 (MOLM-13) | 3.5 µM | Cellular Proliferation Assay | [3] |

| Cellular Target Engagement (IC50) | 4.8 µM | Thermal Shift Assay | [3] |

Table 2: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

| PDX Model | Genotype | Treatment Dose | Outcome | Source |

| PDX-1 | NPM1c | 50 mg/kg daily | Impaired engraftment, prolonged survival | [2] |

| PDX-2 | MLL-AF6 | 50 mg/kg daily | Impaired engraftment, prolonged survival | [2] |

| PDX-3 | MLL-AF10 | 50 mg/kg daily | Impaired engraftment, prolonged survival | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on leukemogenic mRNA translation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation Assay

-

Cell Culture: Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well. This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Cells are treated with the various concentrations of this compound or a vehicle control (DMSO) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Western Blot Analysis

-

Cell Lysis: AML cells treated with this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle for 72 hours are harvested and washed with ice-cold PBS. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against METTL3, METTL14, and target oncoproteins (e.g., MYC, BCL2), as well as a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

m6A Dot Blot Assay

-

RNA Isolation: Total RNA is extracted from this compound-treated and control AML cells using TRIzol reagent, followed by purification of poly(A)+ RNA using oligo(dT)-magnetic beads.

-

RNA Denaturation and Blotting: Purified mRNA is denatured at 65°C for 5 minutes and then placed on ice. Two-fold serial dilutions of the mRNA are spotted onto a Hybond-N+ membrane and cross-linked using a UV cross-linker.

-

Immunoblotting: The membrane is blocked and then incubated with an anti-m6A antibody overnight at 4°C.

-

Detection: After incubation with an HRP-conjugated secondary antibody, the dots are visualized using an ECL detection system. The membrane is subsequently stained with methylene blue to visualize the total amount of mRNA spotted.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the in vivo efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Investigating the Epitranscriptome with STM2457: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of STM2457, a first-in-class, potent, and selective catalytic inhibitor of the N6-methyladenosine (m⁶A) writer enzyme, METTL3. By modulating the epitranscriptome, this compound offers a novel therapeutic strategy, particularly in oncology. This document details its mechanism of action, summarizes key quantitative data, provides outlines of essential experimental protocols, and visualizes the associated pathways and workflows.

Introduction to this compound and the Epitranscriptome

The epitranscriptome refers to the array of chemical modifications on RNA that regulate gene expression post-transcriptionally. N6-methyladenosine (m⁶A) is the most abundant internal modification on eukaryotic mRNA, installed by a methyltransferase complex with METTL3 as its core catalytic subunit.[1] In various cancers, including acute myeloid leukemia (AML), METTL3 is overexpressed and plays a crucial role in the initiation and maintenance of the disease.[2][3]

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of METTL3.[2] By doing so, it selectively reduces m⁶A levels on the mRNA of key oncogenes, such as c-Myc, leading to decreased protein expression, reduced cancer cell proliferation, and induction of apoptosis and differentiation.[2][4][5] Its high selectivity and preclinical efficacy in various cancer models have established it as a valuable tool for studying the epitranscriptome and a promising candidate for therapeutic development.[4][6]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency and binding affinity data for this compound.

Table 1: In Vitro Biochemical Activity and Binding Affinity

| Parameter | Value | Assay Method | Target | Notes |

| IC₅₀ | 16.9 nM | RF/MS Methyltransferase Assay | METTL3/14 Complex | STM2120 (inactive analog) IC₅₀ = 64.5 µM.[4] |

| 17 nM | RFMS | METTL3 | SAM-competitive inhibitor.[5] | |

| K_d_ | 1.4 nM | Surface Plasmon Resonance (SPR) | METTL3/14 Complex | High-affinity binding.[4] |

| 3.2 nM | Surface Plasmon Resonance (SPR) | METTL3 | --- |

Table 2: Cellular Activity and Target Engagement

| Parameter | Value | Cell Line/System | Assay Method | Notes |

| Cellular IC₅₀ | 0.6 - 10.3 µM | Panel of 8 human AML cell lines | CellTiter 96 AQueous Assay | 72-hour treatment.[7] |

| 3.5 µM | MOLM-13 (AML) | Proliferation Assay | --- | |

| 4.8 µM | MOLM-13 (AML) | Thermal Shift Assay | Demonstrates target engagement in cells.[5] | |

| 4.101 - 14.59 µM | NSCLC Cell Lines | Proliferation Assay | More sensitive than normal lung epithelial cells.[8] |

Mechanism of Action and Signaling Pathways

This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding directly to the SAM-binding pocket of METTL3.[1][4] This prevents the transfer of a methyl group to adenosine residues on target mRNAs. The subsequent reduction in m⁶A levels on oncogenic transcripts, such as c-Myc, leads to their destabilization and reduced translation.[5][9] This ultimately results in cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[2][4]

Experimental Protocols and Workflows

Investigating the effects of this compound involves a series of in vitro and in vivo experiments to characterize its biochemical activity, cellular effects, and therapeutic potential.

General Experimental Workflow

The typical workflow for evaluating a METTL3 inhibitor like this compound begins with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target effects and phenotypic outcomes, and culminates in in vivo models to test for efficacy and safety.

Biochemical Activity Assay (RF/MS-based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against the METTL3/METTL14 enzyme complex.[6]

-

Enzyme: Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14.

-

Reaction Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.

-

Substrates: S-adenosylmethionine (SAM) and an RNA oligonucleotide substrate.

-

Procedure:

-

Prepare a dose-response curve of this compound.

-

Incubate the enzyme complex, RNA substrate, and this compound at room temperature.

-

Initiate the reaction by adding SAM.

-

Quench the reaction and analyze the ratio of methylated to unmethylated RNA product using RapidFire Mass Spectrometry (RF/MS).

-

Calculate IC₅₀ values by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding affinity (K_d_) and kinetics of this compound to the METTL3/METTL14 complex.[6]

-

Instrument: BIAcore or similar SPR instrument.

-

Ligand: Immobilized METTL3/METTL14 complex on a sensor chip.

-

Analyte: A dilution series of this compound in running buffer.

-

Procedure:

-

Immobilize the purified METTL3/METTL14 protein complex onto the sensor chip surface.

-

Flow a series of concentrations of this compound over the chip surface and record the response units (RU) over time to measure association.

-

Flow running buffer over the surface to measure dissociation.

-

To confirm competitive binding, repeat the experiment with SAM included in the running buffer, which should reduce the binding of this compound.[4]

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate association (k_a_), dissociation (k_d_), and affinity (K_d_) constants.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.[6][10]

-

Cells: AML cell lines (e.g., MOLM-13) or other cancer cell lines of interest.

-

Reagents: this compound, DMSO (vehicle control), CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (Promega) or CellTiter-Glo Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well.

-

Treat cells in triplicate with a serial dilution of this compound (e.g., 0.04-50 µM) or DMSO vehicle.

-

Incubate for 72 hours. For longer assays (e.g., 6 days), split the cells and re-add fresh media and compound at day 4.[6]

-

Add the assay reagent (e.g., CellTiter 96) to each well according to the manufacturer's protocol.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate the relative cell proliferation and determine the IC₅₀ value.

-

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is used to identify transcriptome-wide changes in m⁶A modification following this compound treatment.[5][9]

-

Materials: m⁶A-specific antibody, Protein A/G magnetic beads, RNA fragmentation buffer, library preparation kit.

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA and fragment it into ~100-nucleotide segments.

-

Set aside a small portion of the fragmented RNA as an input control.

-

Incubate the remaining fragmented RNA with an m⁶A-specific antibody.

-

Immunoprecipitate the antibody-RNA complexes using magnetic beads.

-

Elute the m⁶A-containing RNA fragments.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.

-

Perform high-throughput sequencing.

-

Analyze the data by mapping reads to the genome and identifying m⁶A peaks. Compare peak distribution and intensity between this compound-treated and control samples to identify differentially methylated transcripts.

-

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the anti-tumor efficacy of this compound in a clinically relevant setting.[4][11]

-

Animals: Immunocompromised mice (e.g., NSG mice).

-

Cells: Primary human AML cells from patients.

-

Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl cyclodextrin).[12]

-

Procedure:

-

Engraft human AML PDX cells into immunocompromised mice.

-

Monitor for engraftment, for example, by bioluminescence imaging if cells are luciferase-tagged.[4]

-

Once tumors are established, randomize mice into treatment (this compound) and vehicle control groups.

-

Administer this compound daily via a relevant route (e.g., 50 mg/kg intraperitoneally).[4][11]

-

Monitor tumor growth, animal body weight, and overall health throughout the study.

-

At the end of the study, or for survival analysis, monitor until endpoint criteria are met.

-

Analyze tumor burden (e.g., bioluminescence, spleen size, percentage of human CD45+ cells in bone marrow) and overall survival.[4][11]

-

Conclusion

This compound is a powerful chemical probe for interrogating the function of the m⁶A epitranscriptome and a promising therapeutic agent. Its high potency and selectivity for METTL3 allow for the precise modulation of RNA methylation, leading to significant anti-tumor effects in preclinical models of AML and other cancers. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to effectively utilize this compound in their investigations into the epitranscriptome and the development of novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METTL3 orchestrates glycolysis by stabilizing the c-Myc/WDR5 complex in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

STM2457's effect on hematopoietic stem cells

An In-depth Technical Guide to the Effects of STM2457 on Hematopoietic Stem Cells

Introduction

This compound is a first-in-class, highly potent, and selective small molecule inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2][3] This complex is the primary writer of N6-methyladenosine (m6A), an abundant and critical internal modification on messenger RNA that regulates gene expression post-transcriptionally. The m6A modification has been implicated in the initiation and maintenance of various cancers, particularly acute myeloid leukemia (AML).[1][4] this compound was developed to probe the therapeutic potential of targeting this RNA-modifying enzyme. This guide provides a detailed technical overview of this compound's mechanism of action and its differential effects on normal hematopoietic stem cells (HSCs) versus their malignant leukemic counterparts.

Core Mechanism of Action

This compound functions as a catalytic inhibitor of METTL3. It exhibits a high-affinity direct binding to the METTL3/METTL14 heterodimer, with a dissociation constant (Kd) of 1.4 nM, and an IC50 of 16.9 nM for catalytic activity.[1][3] The mechanism is competitive with the S-adenosylmethionine (SAM) cofactor, effectively blocking the transfer of a methyl group to adenosine residues on RNA.[1] This inhibition leads to a selective reduction of m6A levels on key mRNAs, particularly those involved in leukemogenesis, which in turn decreases their expression, likely due to a defect in their translation.[1][2] The compound is highly specific for METTL3, showing no significant inhibition of other RNA or DNA methyltransferases.[1][3]

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. RNA m6A Modification Plays a Key Role in Maintaining Stem Cell Function in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of STM2457: A First-in-Class METTL3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Its discovery represents a significant milestone in the exploration of epitranscriptomics as a therapeutic avenue. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its mechanism of action, anti-leukemic properties, and the experimental methodologies employed in its evaluation.

Discovery and Optimization

This compound was identified through a high-throughput screening (HTS) campaign of approximately 250,000 diverse, drug-like compounds. This initial screen identified a hit compound, STM1760, with a half-maximal inhibitory concentration (IC50) of 51.7 μM. Subsequent optimization of STM1760 for potency, as well as in vitro absorption, distribution, metabolism, and excretion (ADME) and in vivo pharmacokinetic properties, led to the development of this compound.[1]

Mechanism of Action

This compound is a highly potent, S-adenosylmethionine (SAM)-competitive, catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[2][3] X-ray crystallography has confirmed that this compound binds to the SAM-binding pocket of METTL3.[1] By occupying this site, this compound directly prevents the transfer of a methyl group from SAM to adenosine residues on mRNA, thereby inhibiting the formation of m6A. This leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1]

Signaling Pathway of METTL3 Inhibition by this compound in Acute Myeloid Leukemia (AML)

Caption: this compound competitively inhibits the METTL3-METTL14 complex, leading to reduced m6A levels and downstream anti-leukemic effects.

Quantitative Data

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Assay Type | Value | Reference |

| IC50 vs. METTL3/14 | RapidFire Mass Spectrometry | 16.9 nM | [1] |

| IC50 vs. METTL3 | RFMS | 17 nM | [3] |

| Kd vs. METTL3/14 | Surface Plasmon Resonance (SPR) | 1.4 nM | [1] |

| Kd vs. METTL3 | Surface Plasmon Resonance (SPR) | 3.2 nM | [3] |

| Cellular Target Engagement (IC50) | Thermal Shift Assay | 4.8 µM | [3] |

Table 2: Cellular Proliferation IC50 Values for this compound in AML Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MOLM-13 | 3.5 | [3] |

| Various AML cell lines | 0.6 - 10.3 | [4] |

Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

| PDX Model | Genotype | Treatment Regimen | Outcome | Reference |

| PDX-393 | MLL-AF10, NIK-RAS | 50 mg/kg i.p., q.d. | Prolonged survival | [2] |

| PDX-579 | Nmp1c, IDH1/2, Flt3 | 50 mg/kg i.p., q.d. | Prolonged survival | [2] |

| PDX-473 | MLL-AF6, NIK-Ras, CDKalpha | 50 mg/kg i.p., q.d. | Prolonged survival, impaired re-engraftment | [2] |

Experimental Protocols

METTL3/14 RapidFire Mass Spectrometry (RFMS) Methyltransferase Assay

This enzymatic assay was utilized to determine the IC50 value for the inhibition of RNA methyltransferase activity.

-

Enzyme Preparation : Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus expression system was used. The enzyme complex was purified using standard affinity chromatography.

-

Reaction Conditions : Enzymatic reactions were performed at room temperature in 384-well plates with a final reaction volume of 20 µL containing 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.

-

Incubation : 5 nM of the METTL3/14 complex was pre-incubated with various concentrations of this compound for 10 minutes.

-

Reaction Initiation : The reaction was initiated by the addition of 0.2 µM S-adenosylmethionine and a specific RNA oligonucleotide substrate.

-

Termination and Analysis : The reaction was stopped, and the amount of methylated RNA was quantified using RapidFire mass spectrometry.

Surface Plasmon Resonance (SPR) Assay

SPR was employed to confirm the direct binding of this compound to the METTL3/14 heterodimer and to determine the binding affinity (Kd).

-

Immobilization : The METTL3/14 protein complex was immobilized on a sensor chip.

-

Binding Analysis : A dilution series of this compound was flowed over the sensor chip surface.

-

SAM Competition : To demonstrate the SAM-competitive binding mode, the SPR assay was also performed with SAM included in the running buffer.[1]

-

Data Analysis : The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA was used to demonstrate the target engagement of this compound in a cellular context.

-

Cell Treatment : Cells were treated with various concentrations of this compound.

-

Heating : The treated cells were heated to a specific temperature to induce protein denaturation.

-

Lysis and Centrifugation : The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

Protein Quantification : The amount of soluble METTL3 in the supernatant was quantified by Western blotting or other protein detection methods. The IC50 for target engagement was determined by the concentration of this compound that resulted in a 50% shift in the thermal denaturation curve of METTL3.

In Vivo Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of this compound was evaluated in clinically relevant AML models.

-

Animal Model : Immunocompromised mice (e.g., NSG mice) were used.

-

Cell Engraftment : Human AML patient-derived cells were engrafted into the mice.

-

Treatment : Once the disease was established, mice were treated with either vehicle control or this compound (typically at a dose of 50 mg/kg via intraperitoneal injection, once daily).[4]

-

Monitoring : Disease progression was monitored by bioluminescence imaging (for luciferase-tagged cells) and analysis of human CD45+ cells in the peripheral blood, bone marrow, and spleen.[1]

-

Endpoint : The primary endpoint was overall survival.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A streamlined workflow for the preclinical discovery and evaluation of this compound.

Conclusion

This compound has emerged as a pivotal tool compound for elucidating the biological functions of METTL3 and as a promising therapeutic candidate for AML and potentially other malignancies. Its development has provided preclinical proof-of-concept for targeting RNA-modifying enzymes as a novel anti-cancer strategy. Further clinical investigation of METTL3 inhibitors, such as the orally bioavailable successor to this compound, STC-15, is warranted.[3]

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and translatomics characteristics of a small-molecule inhibitor of METTL3 against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]

The Role of STM2457 in the Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STM2457 is a first-in-class, potent, and highly selective small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. By catalytically inhibiting the METTL3-METTL14 complex, this compound modulates the m6A epitranscriptomic landscape, leading to significant alterations in gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression in various disease models, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to this compound and m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in RNA metabolism, including splicing, stability, translation, and localization. The m6A modification is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. The primary m6A "writer" complex consists of the catalytic subunit METTL3 and the stabilizing partner METTL14.

This compound is a novel, orally bioavailable inhibitor that specifically targets the catalytic activity of METTL3.[1][2] It has emerged as a valuable chemical probe to investigate the functional consequences of m6A depletion and as a potential therapeutic agent, particularly in oncology.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA. This inhibition leads to a global reduction in m6A levels on poly-A+ RNA. The subsequent effects on gene expression are context-dependent but generally involve alterations in the stability and translation of target mRNAs. For instance, in acute myeloid leukemia (AML), this compound treatment leads to a decrease in the expression of key leukemogenic mRNAs, such as MYC and HOXA10, consistent with a translational defect.

Signaling Pathway of this compound-Mediated Gene Expression Regulation

Caption: this compound inhibits the METTL3/METTL14 complex, reducing m6A RNA methylation and altering gene expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound across various studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 16.9 nM | METTL3/METTL14 catalytic activity | [1] |

| Kd | 1.4 nM | METTL3/METTL14 heterodimer (SPR) | |

| Selectivity | >1000-fold vs. 45 other methyltransferases | Panel of RNA, DNA, and protein methyltransferases | [1] |

Table 2: Effects of this compound on Gene Expression in Cancer Cell Lines

| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Key Downregulated Genes/Pathways | Reference |

| MOLM-13 (AML) | This compound | 1,338 | 489 | Myeloid differentiation, cell cycle, leukemia progression | [1] |

| HCT116 (Colorectal Cancer) | This compound | 1,244 | 1,036 | Asparagine Synthetase (ASNS), amino acid metabolism | [3] |

| LNCaP:C4-2 (Prostate Cancer) | 10 µM this compound (48h) | 2,156 | 1,499 | - | [4][5] |

| 22Rv1 (Prostate Cancer) | 10 µM this compound (48h) | 993 | 611 | - | [4][5] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Key Outcomes | Reference |

| AML PDX Models | Daily treatment | Impaired engraftment, prolonged mouse lifespan | |

| Colorectal Cancer Xenografts | 50 mg/kg, every three days, intraperitoneal injection | Smaller tumor volume, slower growth, lighter tumor weight | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (CCK-8 Assay)

-

Cell Seeding: Seed cell suspension (100 µL/well) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[3]

-

Drug Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 48 hours).[6]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[3]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Apoptosis Analysis (Annexin V and Propidium Iodide Staining)

-

Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash cells once with cold 1X PBS.

-

Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate for 20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry.

RNA Sequencing and Differential Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., Trizol).

-

Library Preparation: Prepare RNA-seq libraries from polyadenylated mRNA.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control of raw sequencing reads.

-

Align reads to a reference genome.

-

Quantify gene expression levels (e.g., as counts per gene).

-

Perform differential expression analysis using appropriate statistical methods (e.g., DESeq2, edgeR).

-

Methylated RNA Immunoprecipitation (MeRIP-qPCR)

-

RNA Fragmentation: Fragment total RNA to an average size of ~100 nucleotides.

-

Immunoprecipitation:

-

Incubate fragmented RNA with an anti-m6A antibody.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.[7]

-

-

RNA Elution: Elute the m6A-containing RNA fragments from the beads.

-

Reverse Transcription and qPCR:

Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

-

Cell Preparation: Prepare a single-cell suspension of cancer cells in a suitable medium (e.g., PBS or Matrigel).

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[9][10]

-

Treatment: Once tumors are established, administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).[3]

-

Tumor Monitoring: Measure tumor volume at regular intervals.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[9]

Visualizations

General Experimental Workflow for this compound Characterization

Caption: A typical workflow for characterizing the effects of this compound, from in vitro assays to in vivo studies.

This compound's Impact on the METTL3-c-Myc Signaling Axis

Caption: this compound inhibits METTL3, reducing c-Myc mRNA stability and protein expression, thereby suppressing tumor progression.

Conclusion

This compound is a powerful tool for elucidating the role of m6A RNA methylation in gene expression and disease. Its high potency and selectivity make it an ideal candidate for further preclinical and clinical investigation. This guide provides a comprehensive resource for researchers working with this compound, from understanding its fundamental mechanism to applying detailed experimental protocols for its characterization. The continued study of this compound and other modulators of the m6A pathway holds significant promise for the development of novel therapeutic strategies.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. apexbt.com [apexbt.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Methylated RNA Immunoprecipitation (meRIP) and RT-qPCR [bio-protocol.org]

- 8. Methylated RNA immunoprecipitation (MeRIP)-qPCR [bio-protocol.org]

- 9. In vivo tumor xenograft study [bio-protocol.org]

- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Methodological & Application

Application Notes and Protocols for STM2457 in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing STM2457, a selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, for in vitro studies on cancer cells. The protocols detailed below are foundational for assessing the anti-cancer properties of this compound, including its effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Introduction

N6-methyladenosine (m6A) is a prevalent mRNA modification that plays a critical role in the regulation of gene expression and is implicated in the progression of various cancers.[1] METTL3 is the catalytic subunit of the m6A methyltransferase complex and has emerged as a promising therapeutic target in oncology.[2][3] this compound is a potent and selective small molecule inhibitor of METTL3.[3] By inhibiting METTL3, this compound can modulate the expression of key oncogenes, leading to anti-tumor effects such as reduced cell growth, induction of apoptosis, and cell cycle arrest in various cancer models.[4][5][6] These notes provide detailed protocols for in vitro assays to characterize the effects of this compound on cancer cells.

Mechanism of Action

This compound functions as a cofactor-competitive inhibitor, binding to the S-adenosyl methionine (SAM)-binding pocket of METTL3, thereby blocking its catalytic activity.[3][7] This inhibition leads to a reduction in global m6A levels on mRNA.[3] The downstream consequences of METTL3 inhibition by this compound include the decreased stability and translation of oncogenic mRNAs, such as MYC, BRD4, SP1, and ASNS, ultimately suppressing cancer cell proliferation and survival.[2][6]

Figure 1: this compound Signaling Pathway.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.035 | [8] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.042 | [8] |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | 0.078 | [8] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.029 | [8] |

| HCT116 | Colorectal Cancer | Not specified | [5] |

| SW620 | Colorectal Cancer | Not specified | [5] |

| A549 | Non-Small Cell Lung Cancer | 14.06 | [9] |

| NCI-H460 | Non-Small Cell Lung Cancer | 48.77 | [9] |

Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | This compound | Increased apoptosis | G0/G1 arrest | [4][8] |

| HCT116 | Colorectal Cancer | This compound (0, 20, 40µM) | Dose-dependent increase | Not specified | [10] |

| SW620 | Colorectal Cancer | This compound (0, 20, 40µM) | Dose-dependent increase | Not specified | [10] |

| MCF7 | Breast Cancer | This compound | Increased apoptosis | G0/G1 arrest | [4] |

| SKBR3 | Breast Cancer | This compound | Increased apoptosis | G0/G1 arrest | [4] |

| MDA-MB-231 | Breast Cancer | This compound | Increased apoptosis | G0/G1 arrest | [4] |

| Huh7 | Liver Hepatocellular Carcinoma | This compound | Increased apoptosis | G1 arrest | [11] |

Experimental Protocols

Figure 2: General Experimental Workflow.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution[12]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[12]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days at 37°C with 5% CO2, changing the medium with fresh this compound every 2-3 days.

-

After the incubation period, wash the colonies twice with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20-30 minutes.[13]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) manually or using imaging software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[1][15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. journal-dtt.org [journal-dtt.org]

- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. ossila.com [ossila.com]

- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

Application Note and Protocol: Preparation of STM2457 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the RNA methyltransferase METTL3, with an IC₅₀ of 16.9 nM.[1][2] It is a crucial tool for studying the role of m⁶A RNA modification in various biological processes, particularly in the context of acute myeloid leukemia (AML).[3][4][5] Accurate and consistent preparation of stock solutions is fundamental to ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

2.0 Physicochemical Properties and Solubility

Proper preparation begins with understanding the compound's properties. This compound is a solid powder, typically white to beige in color. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2499663-01-1 | [3][6][7] |

| Molecular Formula | C₂₅H₂₈N₆O₂ | [3][5][7][8] |

| Molecular Weight | 444.53 g/mol | [2][3][7] |

| Solubility in DMSO | Ranging from 2 mg/mL to 270 mg/mL. A common achievable concentration is 100 mg/mL (224.96 mM). | [1][3][7][9] |

Note: The reported solubility in DMSO varies across suppliers. Factors such as the use of fresh, anhydrous DMSO, sonication, and gentle heating can significantly impact the maximum achievable concentration.[1][3][7] It is critical to use high-purity, anhydrous DMSO to avoid reduced solubility.[1][7]

3.0 Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution, a commonly used concentration for in vitro studies.

3.1 Materials and Equipment

-

This compound powder (purity >98%)[6]

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Pipettors and sterile pipette tips

-

Vortex mixer

-

Sonicator (water bath)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

3.2 Calculation

To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated. The formula for this calculation is:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 444.53 g/mol * 1000 mg/g

-

Mass (mg) = 4.445 mg

Therefore, to make 1 mL of a 10 mM stock, you will need to dissolve 4.45 mg of this compound in 1 mL of DMSO.

3.3 Step-by-Step Procedure

-

Preparation: Don appropriate PPE. Ensure the workspace is clean. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.45 mg) using a calibrated analytical balance and transfer it into a sterile, appropriately sized tube (e.g., a 1.5 mL microcentrifuge tube or amber vial).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3][9]

-

Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1][7]

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

4.0 Storage and Stability

Proper storage is critical to maintaining the activity of the this compound inhibitor.

| Form | Storage Temperature | Stability Period | Source(s) |

| Powder | -20°C | ≥ 3 years | [3][5][7] |

| DMSO Stock Solution | -80°C | 6 months to 1 year | [1][3][7] |

| DMSO Stock Solution | -20°C | 1 month | [1][7][9] |

Key Recommendations:

-

Long-term Storage: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C.[3][7]

-

Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and should be avoided by preparing single-use aliquots.[1][7]

-

Light Protection: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protect them from light.

5.0 Protocol for Working Solution Preparation

The 10 mM stock solution must be further diluted to a final working concentration in cell culture media or assay buffer. Due to the low solubility of many inhibitors in aqueous solutions, direct dilution of a high-concentration DMSO stock can cause precipitation. A serial dilution approach is recommended.[3]

Example: Preparing a 10 µM Working Solution in 2 mL of Cell Culture Medium

-

Intermediate Dilution: Prepare an intermediate dilution by diluting the 10 mM stock solution 1:100 in DMSO to create a 100 µM solution. (e.g., add 1 µL of 10 mM stock to 99 µL of DMSO).

-

Final Dilution: Add 20 µL of the 100 µM intermediate solution to 1980 µL of pre-warmed (37°C) cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 1%.

-

Alternative Final Dilution: Alternatively, add 2 µL of the 10 mM stock solution directly to 1998 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

-

Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO used for the compound treatment.

Caption: Dilution workflow for preparing a 10 µM working solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound产品说明书 [selleck.cn]